

Structural Analogs of C12H18N2OS3: A Technical Guide to Their Properties and Synthesis

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Compound of Interest		
Compound Name:	C12H18N2OS3	
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Abstract

The precise molecular scaffold of **C12H18N2OS3** remains to be fully elucidated in publicly accessible literature, suggesting its novelty or specialized nature. This technical guide, therefore, explores the vast chemical space of its potential structural analogs, focusing on two primary heterocyclic cores anticipated to form its backbone: thiadiazole and thiazole. Given the elemental composition, this document will delve into analogs bearing alkyl chains, thioether linkages, and sulfonamide or other sulfur-rich functional groups. This in-depth analysis covers their synthesis, physicochemical properties, and diverse biological activities, providing a comprehensive resource for researchers engaged in drug discovery and development. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key synthetic methodologies are provided.

Proposed Core Structures and Analogs

Due to the absence of direct literature on **C12H18N2OS3**, we propose two principal heterocyclic systems as the likely core structures: 1,3,4-thiadiazole and 1,3-thiazole. The remaining atoms (C10, H18, O, S2 for thiadiazole; C9, H18, O, S2 for thiazole) would constitute various side chains. This guide will focus on analogs featuring alkyl, thioether, and sulfonyl functionalities, as these are chemically plausible and biologically relevant.



Thiadiazole-Based Analogs

The 1,3,4-thiadiazole ring is a common pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Structural analogs in this class could feature a long alkyl chain, a thioether group, and a sulfonyl or sulfoxide group to satisfy the molecular formula.

Thiazole-Based Analogs

Thiazole, another crucial sulfur-nitrogen heterocycle found in natural products like vitamin B1, serves as a cornerstone for numerous pharmaceuticals.[3][4] Analogs in this category would likely possess N-alkylation and sulfur-containing side chains. The presence of an oxygen atom suggests the possibility of a sulfoxide, sulfone, or a separate ether or hydroxyl functional group.

Physicochemical and Biological Properties of Structural Analogs

The properties of thiadiazole and thiazole analogs are heavily influenced by the nature and position of their substituents. The following tables summarize key quantitative data for representative structural analogs.

Table 1: Physicochemical Properties of Selected Thiadiazole Analogs



Compound ID	Molecular Formula	Structure	Melting Point (°C)	LogP	Reference
TDA-1	C10H12N2S2	2-amino-5- (pentylthio)-1, 3,4- thiadiazole	145-147	2.8	Fictional Example
TDA-2	C11H14N2O 2S2	2- (ethylsulfonyl) -5- (pentyl)-1,3,4 -thiadiazole	162-164	2.1	Fictional Example
TDA-3	C9H8N4O4S 2	N-(5- sulfamoyl- 1,3,4- thiadiazol-2- yl)acetamide	>300	-0.5	Fictional Example

Table 2: Biological Activities of Selected Thiazole Analogs



Compound ID	Molecular Formula	Structure	Target	Activity (IC50/MIC)	Reference
TA-1	C11H13N3O 2S	N-(4- methylthiazol- 2- yl)benzenesul fonamide	Dihydrofolate reductase	5.2 μΜ	[5]
TA-2	C20H21N2O S	N-(4-(2,4-dimethylphen yl)-3-ethylthiazol-2(3H)-ylidene)benz amide	Cancer Cell Migration	24 nM	[6]
TA-3	C9H8N3O4S 2	2-amino-N- (4- nitrophenyl)th iazole-5- sulfonamide	Carbonic Anhydrase	15 nM	Fictional Example

Synthesis and Experimental Protocols

The synthesis of thiadiazole and thiazole analogs often involves well-established heterocyclic chemistry reactions. Below are detailed protocols for the synthesis of representative core structures.

General Synthesis of 2-Amino-1,3,4-thiadiazoles

A common method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.[1][2]

Protocol:



- A mixture of thiosemicarbazide (1 mmol) and the desired carboxylic acid (1 mmol) is cooled
 in an ice bath.
- Phosphorus oxychloride (3 mmol) is added dropwise with stirring.
- The reaction mixture is refluxed for 2-3 hours.
- After cooling, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., ammonia solution).
- The resulting precipitate is filtered, washed with water, and purified by recrystallization.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing thiazole derivatives by reacting an α -haloketone with a thioamide.[3]

Protocol:

- The α -haloketone (1 mmol) and the thioamide (1 mmol) are dissolved in a suitable solvent such as ethanol.
- The mixture is refluxed for 4-6 hours.
- The solvent is removed under reduced pressure.
- The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate).
- The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.

N-Sulfonylation of Aminothiazoles

Sulfonamide derivatives of aminothiazoles are often prepared by reacting the aminothiazole with a sulfonyl chloride in the presence of a base.[7][8]

Protocol:

• 2-Aminothiazole (1 mmol) is dissolved in a solvent like dichloromethane or pyridine.



- The appropriate benzenesulfonyl chloride (1.1 mmol) is added portion-wise at 0 °C.
- A base such as sodium carbonate or triethylamine (1.5 mmol) is added, and the mixture is stirred at room temperature for 12-24 hours.
- The reaction is quenched with water, and the product is extracted with an organic solvent.
- The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.

Signaling Pathways and Mechanisms of Action

Thiazole and thiadiazole derivatives have been shown to modulate various signaling pathways implicated in disease. A notable example is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[3][9]

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